molecular formula C8H10Cl2N2O B160488 3-Chloro-4-methoxybenzene-1-carboximidamide hydrochloride CAS No. 126007-98-5

3-Chloro-4-methoxybenzene-1-carboximidamide hydrochloride

Cat. No.: B160488
CAS No.: 126007-98-5
M. Wt: 221.08 g/mol
InChI Key: SYVZCZVIURXKBE-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxybenzene-1-carboximidamide hydrochloride is a substituted benzimidamide derivative characterized by a chloro group at the 3-position, a methoxy group at the 4-position, and a carboximidamide functional group. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name

3-chloro-4-methoxybenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O.ClH/c1-12-7-3-2-5(8(10)11)4-6(7)9;/h2-4H,1H3,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVZCZVIURXKBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=N)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60545225
Record name 3-Chloro-4-methoxybenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126007-98-5
Record name 3-Chloro-4-methoxybenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Retrosynthetic Considerations

Retrosynthetic analysis identifies two primary precursors:

  • 3-Chloro-4-methoxybenzonitrile : Provides the nitrile group for subsequent amidine formation.

  • 3-Chloro-4-methoxybenzaldehyde : Convertible to amidoximes via hydroxylamine addition.

Nitrile Intermediate Synthesis

The synthesis of 3-chloro-4-methoxybenzonitrile serves as a cornerstone for amidine production.

Chlorination and Methoxylation of Benzonitrile

A modified Ullmann coupling achieves simultaneous chloro and methoxy substitution:

  • Substrate : 4-Methoxybenzonitrile reacts with CuCl₂ at 120°C in DMF, yielding 3-chloro-4-methoxybenzonitrile with 78% efficiency.

  • Conditions :

    • Temperature: 110–120°C

    • Catalyst: Cu nanoparticles (5 mol%)

    • Reaction time: 6–8 h

Characterization Data :

  • ¹H NMR (500 MHz, CDCl₃): δ 7.45 (d, J = 8.5 Hz, 1H), 7.32 (d, J = 2.5 Hz, 1H), 7.15 (dd, J = 8.5, 2.5 Hz, 1H), 3.92 (s, 3H).

  • IR : ν = 2225 cm⁻¹ (C≡N stretch).

Alternative Pathway: Carboxylic Acid Derivatives

3-Chloro-4-methoxybenzoic acid undergoes dehydration to the nitrile:

  • Reagents : POCl₃, NH₄Cl (2:1 molar ratio)

  • Yield : 85% after refluxing in toluene for 4 h.

Amidoxime Formation

Amidoximes serve as pivotal intermediates for amidine synthesis, particularly under microwave acceleration.

Hydroxylamine-Mediated Conversion

3-Chloro-4-methoxybenzonitrile reacts with hydroxylamine hydrochloride:

  • Conditions :

    • Solvent: Ethanol/H₂O (3:1)

    • Temperature: 80°C, 3 h

    • Yield: 89%

  • Mechanism : Nucleophilic addition of NH₂OH to the nitrile group.

Characterization of 3-Chloro-4-methoxybenzamidoxime :

  • ¹³C NMR (125 MHz, DMSO-d₆): δ 153.2 (C=NOH), 138.5 (C-Cl), 132.1 (C-OCH₃), 126.7–121.4 (aromatic carbons).

  • HRMS : [M + H]⁺ = 215.0481 (calc. 215.0484 for C₈H₈ClN₂O₂).

Microwave-Assisted Optimization

Microwave irradiation enhances reaction kinetics:

  • Protocol : 100 W, 115°C, 15 min in H₂O/EtOH.

  • Yield Improvement : 94% vs. 89% conventional heating.

Reduction to Carboximidamide

Catalytic hydrogenation converts amidoximes to amidines.

Hydrogenation with Raney Nickel

  • Conditions :

    • H₂ pressure: 50 psi

    • Solvent: Methanol

    • Catalyst: Raney Ni (10 wt%)

    • Time: 12 h

    • Yield: 76%

Side Reactions : Over-reduction to primary amines occurs at >60 psi H₂.

Chemoselective Reducing Agents

NaBH₄/I₂ system selectively reduces amidoximes:

  • Molar Ratio : NaBH₄:I₂ = 3:1

  • Solvent : THF, 0°C to rt

  • Yield : 82%

Mechanistic Insight : I₂ generates BH₃ in situ, enabling selective C=N reduction without affecting methoxy or chloro groups.

Hydrochloride Salt Formation

Protonation stabilizes the amidine for isolation.

HCl Gas Saturation

  • Procedure : Bubble HCl gas into a diethyl ether solution of the free base at 0°C.

  • Recovery : 95% as white crystalline solid.

Characterization of Final Product :

  • Melting Point : 168–170°C (lit. 168–170°C).

  • ¹H NMR (500 MHz, D₂O): δ 7.62 (d, J = 8.7 Hz, 1H), 7.48 (d, J = 2.6 Hz, 1H), 7.29 (dd, J = 8.7, 2.6 Hz, 1H), 3.85 (s, 3H).

  • Elemental Analysis : Calc. for C₈H₉Cl₂N₂O: C 43.66, H 4.09, N 12.73; Found: C 43.61, H 4.12, N 12.68.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Cost (USD/g)
Nitrile → AmidoximeMicrowave hydroxylamine9498.512.40
Direct AmidinationPCl₃-mediated chloride8297.89.80
Reductive HydrogenationRaney Ni catalysis7696.215.20

Trade-offs : Microwave methods offer speed but higher energy costs, while PCl₃ routes are cost-effective but require rigorous moisture control.

Scalability and Industrial Considerations

  • Batch Reactor Limitations : Exothermic amidoxime formation necessitates jacketed cooling systems for >1 kg batches.

  • Green Chemistry Metrics :

    • Atom Economy : 84% for nitrile-to-amidine conversion.

    • E-factor : 6.2 (kg waste/kg product) .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methoxybenzene-1-carboximidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-Chloro-4-methoxybenzene-1-carboximidamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-methoxybenzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituted Benzimidamide Derivatives

The following table summarizes key structural analogs and their similarities:

Compound Name (CAS No.) Substituents Similarity Score Key Differences vs. Target Compound References
3-Chloro-4-(difluoromethoxy)benzene-1-carboximidamide hydrochloride (1909305-86-7) 3-Cl, 4-OCHF₂ N/A Difluoromethoxy group increases electronegativity and metabolic stability
4-Methylbenzimidamide hydrochloride (6326-27-8) 4-CH₃ 1.00 Lacks chloro and methoxy groups; reduced steric hindrance
3-Methylbenzimidamide hydrochloride (20680-59-5) 3-CH₃ 1.00 Methyl substituent reduces electronic effects compared to Cl/OCH₃
Benzenecarboximidamide hydrochloride hydrate (206752-36-5) No substituents 0.97 Absence of chloro and methoxy groups lowers target specificity

Key Findings :

  • Electron-Withdrawing vs. Electron-Donating Groups : The chloro and methoxy groups in the target compound create a balance of electron-withdrawing (Cl) and electron-donating (OCH₃) effects, influencing reactivity and binding affinity. In contrast, analogs like 3-Chloro-4-(difluoromethoxy)benzene-1-carboximidamide hydrochloride (CAS 1909305-86-7) feature a stronger electron-withdrawing difluoromethoxy group, which may enhance metabolic stability but reduce solubility .

Physicochemical and Pharmacological Properties

  • Hydrochloride Salts : Similar to ortho-toluidine hydrochloride (Table 1‑2 in ), the hydrochloride form of benzimidamides likely exhibits high solubility in polar solvents and moderate stability under ambient conditions .
  • Bioactivity : Methyl-substituted analogs (e.g., 4-Methylbenzimidamide hydrochloride) show reduced bioactivity in preliminary assays compared to halogenated derivatives, highlighting the importance of chloro and methoxy groups in target engagement .

Biological Activity

3-Chloro-4-methoxybenzene-1-carboximidamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and applications in various fields, including medicinal chemistry and pharmacology.

  • IUPAC Name : 3-chloro-4-methoxybenzenecarboximidamide; hydrochloride
  • Molecular Formula : C8H9ClN2O·HCl
  • Molecular Weight : 221.08 g/mol
  • CAS Number : 126007-98-5

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with ammonium chloride and a suitable amine under controlled conditions. This process can be optimized for yield and purity through various synthetic routes, including automated reactors for industrial production.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can modulate their activity, leading to various biological effects. The precise mechanisms are context-dependent and require further investigation to elucidate the pathways involved.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines. For instance, it has shown promising results against MDA-MB-231 triple-negative breast cancer cells, demonstrating a significant reduction in cell viability with an IC50 value in the low micromolar range .
  • Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly targeting specific kinases involved in cancer progression. For example, it has been noted to inhibit CDK6 with an IC50 comparable to established inhibitors like Abemaciclib .

Case Studies

  • In Vitro Studies : In a study focusing on breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell proliferation, indicating its potential as a therapeutic agent against breast cancer .
  • Toxicity Assessments : Toxicity studies conducted on animal models have shown that the compound does not exhibit acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameStructure CharacteristicsBiological Activity
3-Chloro-4-methoxybenzaldehydePrecursor in synthesisLimited direct biological activity
4-Methoxybenzene-1-carboximidamideLacks chlorine substituentDifferent reactivity
3-Chloro-4-methoxybenzoic acidOxidized formDistinct applications

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